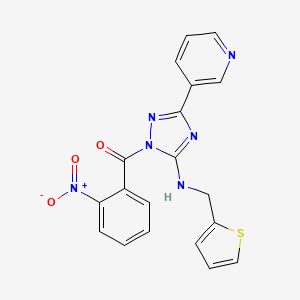![molecular formula C21H18N2O3 B4231641 N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide](/img/structure/B4231641.png)
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide
Übersicht
Beschreibung
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide, also known as TAK-475 or Fasudil, is a synthetic compound that belongs to the class of Rho-kinase inhibitors. It was initially developed as a vasodilator for the treatment of cerebral vasospasm after subarachnoid hemorrhage. However, recent research has shown that TAK-475 has potential therapeutic applications in various other fields, including cancer, cardiovascular diseases, and neurological disorders.
Wirkmechanismus
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide exerts its effects by inhibiting the activity of Rho-kinase, a serine/threonine kinase that plays a crucial role in various cellular processes, including smooth muscle contraction, cell migration, and inflammation. By inhibiting Rho-kinase, this compound reduces the activity of downstream effectors, such as myosin light chain phosphatase and LIM kinase, leading to a decrease in smooth muscle contraction, cell migration, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the proliferation and migration of cancer cells, reduces the production of pro-inflammatory cytokines, and improves endothelial function. In vivo studies have shown that it reduces atherosclerosis, improves cardiac function, and has neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide in lab experiments is its specificity for Rho-kinase inhibition, which allows for the selective targeting of this pathway. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide. One area of interest is its potential use in combination therapy for cancer, where it could be used in conjunction with other drugs to enhance their efficacy. Another area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease, where it could be used to reduce inflammation and oxidative stress in the brain. Additionally, further research is needed to optimize the synthesis and formulation of this compound to improve its solubility and bioavailability.
Wissenschaftliche Forschungsanwendungen
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide has been extensively studied for its potential therapeutic applications in various fields. In cancer research, it has been shown to inhibit the proliferation and migration of cancer cells by suppressing the RhoA/ROCK pathway. In cardiovascular research, this compound has been shown to improve endothelial function and reduce vascular inflammation, leading to a decrease in atherosclerosis. In neurological research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-20(19-8-4-14-26-19)22-17-11-9-16(10-12-17)21(25)23-13-3-6-15-5-1-2-7-18(15)23/h1-2,4-5,7-12,14H,3,6,13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINILVXMHHEAFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4231558.png)
![2-ethyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide](/img/structure/B4231564.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4231568.png)
![N-(3,4-difluorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4231571.png)
![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4231574.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-9H-fluorene-2-sulfonamide](/img/structure/B4231578.png)
![2-[(4-bromobenzyl)oxy]-5-chlorobenzonitrile](/img/structure/B4231583.png)
![N-(2,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4231608.png)

![1-(5-chloro-2-methylphenyl)-4-(4-{[(4-methylphenyl)thio]methyl}benzoyl)piperazine](/img/structure/B4231623.png)
![3,4-dichloro-N-[2-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4231626.png)
![5-(3,4-dimethoxyphenyl)-N-[6-(1-hydroxyethyl)-1,3-benzodioxol-5-yl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4231629.png)
![3-(4-methoxyphenyl)-12-(3-pyridinyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4231631.png)
![N-(3-methoxypropyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B4231636.png)
